Cyclanoline chloride

Übersicht

Beschreibung

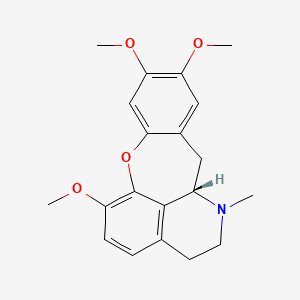

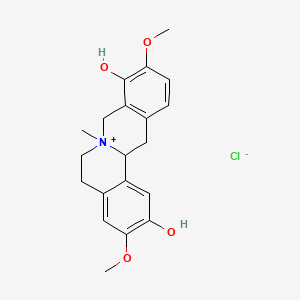

Cyclanoline chloride is a cholinesterase inhibitor . It is derived from the plant Menispermaceae Cyclea insularis (Makino) Hatusima . The compound has a molecular weight of 377.86 and a formula of C20H24ClNO4 .

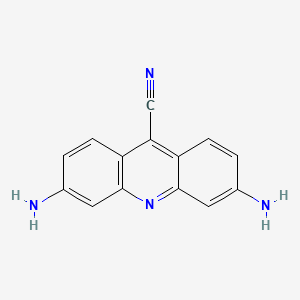

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C[N@@+]12CCC3=CC(OC)=C(O)C=C3[C@]1([H])CC4=CC=C(OC)C(O)=C4C2.[Cl-] . This represents the structure of the molecule in terms of the atoms present and their connectivity.

Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 377.86 and a molecular formula of C20H24ClNO4 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available sources.

Wissenschaftliche Forschungsanwendungen

Stability and Formation in Disinfection Systems

Cyclanoline chloride, specifically cyanogen chloride (CNCl), is a notable disinfection byproduct found in chlorinated and chloraminated drinking water systems. Its stability and formation under various conditions have been a subject of research. One study found that CNCl decomposes rapidly in the presence of free chlorine but remains stable with monochloramine, suggesting significant decomposition over disinfection time scales (Chongzheng Na & T. Olson, 2004). Additionally, research has shown that uric acid, a common constituent in swimming pools, can be an efficient precursor to CNCl formation, indicating the role of hygiene habits in pool water and air chemistry (Lushi Lian et al., 2014).

Analysis in Drinking Water

Analyzing CNCl in drinking water is crucial due to its potential health effects. Various methods, such as purge-and-trap gas chromatography/mass spectrometry, have been developed to detect and quantify CNCl in water samples. These methods have shown accuracy and precision in analyzing microgram per liter levels of CNCl in drinking water (Yuefeng F. Xie & Cordelia J. Hwang, 2006).

Toxicity and Environmental Impact

Studies have also explored the toxicity and environmental impact of compounds related to this compound. For instance, research on choline chloride-based deep eutectic solvents, which may include this compound, revealed their varying toxicological profiles towards fungi and fish, suggesting their potential environmental impact (Ibrahim Juneidi et al., 2016).

Sensor Development

This compound has been studied for its use in sensor development. For example, cyanostar, a macrocyclic compound, has been investigated for its selectivity in ion sensors, demonstrating high selectivity for certain anions over this compound derivatives (E. Zahran et al., 2018).

Mechanism of Formation and Kinetics

Understanding the mechanism and kinetics of this compound formation is crucial, especially in the context of water treatment. Research has delved into the formation kinetics from reactions involving glycine and free chlorine, providing insights that are relevant to drinking water treatment processes (Chongzheng Na & T. Olson, 2006).

Gas Molecule Probing Using Nanosheets

Recent advancements include the probing of this compound gas molecules using blue phosphorene nanosheets, which showcases the potential of using nanostructured materials for detecting toxic gas molecules (V. Nagarajan & R. Chandiramouli, 2019).

Wirkmechanismus

Cyclanoline chloride shows cholinesterase inhibitory activity . This means it prevents the enzyme cholinesterase from breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. By inhibiting cholinesterase, this compound increases the amount of available acetylcholine, which can affect various bodily functions, from muscle movement to memory and learning.

Eigenschaften

IUPAC Name |

3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPKBYHISSKVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17472-50-3 | |

| Record name | Cyclanoline chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

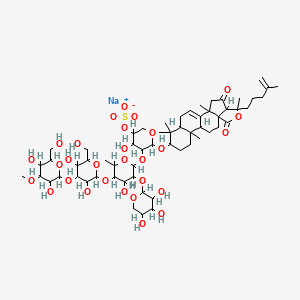

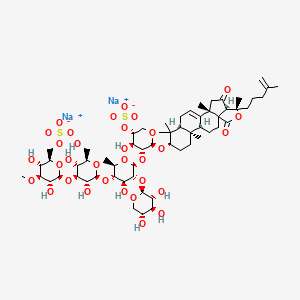

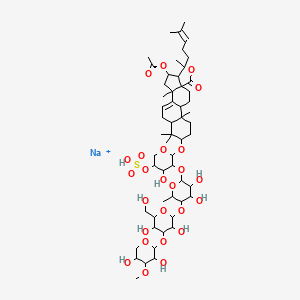

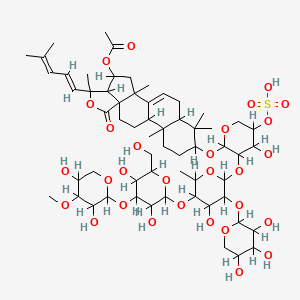

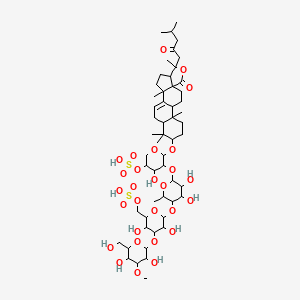

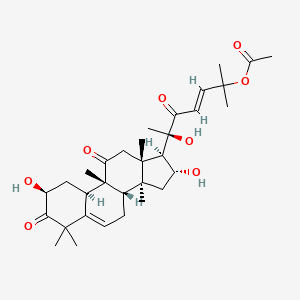

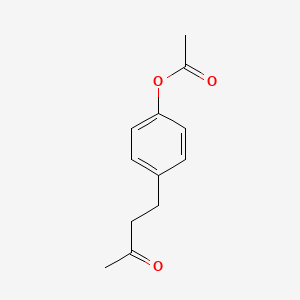

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.